Tak-593

Catalog No.
S548095
CAS No.
1005780-62-0
M.F
C23H23N7O3
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-593

CAS Number

1005780-62-0

Product Name

Tak-593

IUPAC Name

N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-2,5-dimethylpyrazole-3-carboxamide

Molecular Formula

C23H23N7O3

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C23H23N7O3/c1-13-4-7-16(11-17(13)24-23(32)18-10-14(2)27-29(18)3)33-21-9-8-20-25-19(12-30(20)28-21)26-22(31)15-5-6-15/h4,7-12,15H,5-6H2,1-3H3,(H,24,32)(H,26,31)

InChI Key

DZFZXPPHBWCXPQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C

Solubility

Soluble in DMSO, not in water

Synonyms

TAK 593, TAK-593, TAK593

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NN3C=C(N=C3C=C2)NC(=O)C4CC4)NC(=O)C5=CC(=NN5C)C

Description

The exact mass of the compound Tak-593 is 445.18624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tak-593 is a novel compound classified as an imidazo[1,2-b]pyridazine derivative, primarily recognized for its potent inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor beta (PDGFRβ) tyrosine kinases. This compound has demonstrated a unique long-acting profile, making it a significant candidate for therapeutic applications in oncology, particularly in targeting solid tumors that rely on angiogenesis for growth and metastasis .

Tak-593 functions primarily through the inhibition of receptor tyrosine kinases. The compound's mechanism involves blocking the phosphorylation of specific substrates that are activated by VEGF and PDGF signaling pathways. This inhibition leads to reduced cellular proliferation and angiogenesis, evidenced by its ability to prevent tube formation in endothelial cells co-cultured with fibroblasts . The chemical structure of Tak-593 allows it to interact specifically with the ATP-binding sites of these kinases, thus preventing their activation.

Tak-593 exhibits significant biological activity characterized by:

  • Inhibition of Angiogenesis: It effectively inhibits VEGF-induced tube formation in endothelial cells, a critical process in angiogenesis.
  • Anti-tumor Effects: In vivo studies have shown that Tak-593 reduces tumor vessel permeability and exhibits anti-tumor activity in xenograft models of lung carcinoma .
  • Selectivity: The compound shows high selectivity for VEGFR2 and PDGFRβ, minimizing off-target effects commonly associated with less selective inhibitors .

The synthesis of Tak-593 involves several steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of functional groups such as cyclopropylcarbonyl and dimethylpyrazole is performed to enhance potency and selectivity.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity for biological testing .

Tak-593 holds potential applications primarily in oncology, particularly for:

  • Cancer Treatment: As a therapeutic agent targeting solid tumors through its anti-angiogenic properties.
  • Research Tool: It serves as a valuable tool in studying angiogenesis and tumor biology due to its specificity and potency against key signaling pathways involved in cancer progression .

Interaction studies have highlighted Tak-593's role in modulating various signaling pathways:

  • VEGF Pathway: Tak-593 inhibits VEGF-induced phosphorylation of VEGFR2, which is crucial for angiogenesis.
  • PDGF Pathway: It also inhibits PDGF receptor signaling, further contributing to its anti-tumor effects.
  • Pharmacokinetics: Studies indicate that Tak-593 maintains effective plasma concentrations over extended periods, supporting its potential for long-term therapeutic use .

Several compounds share structural or functional similarities with Tak-593. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
SorafenibMulti-target kinase inhibitorInhibits Raf kinase and VEGFRBroad-spectrum activity
SunitinibMulti-target kinase inhibitorInhibits multiple receptor tyrosine kinasesEffective against various tumor types
PazopanibMulti-target kinase inhibitorInhibits VEGFR, PDGFR, c-KitUsed primarily for renal cell carcinoma

Tak-593's specificity for VEGFR2 and PDGFRβ distinguishes it from these broader-spectrum inhibitors, potentially leading to fewer side effects and enhanced efficacy in specific tumor types .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

445.18623762 g/mol

Monoisotopic Mass

445.18623762 g/mol

Heavy Atom Count

33

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H3I42X8XX7

Other CAS

1005780-62-0

Wikipedia

Tak-593

Dates

Modify: 2023-07-15
1: Miyamoto N, Sakai N, Hirayama T, Miwa K, Oguro Y, Oki H, Okada K, Takagi T, Iwata H, Awazu Y, Yamasaki S, Takeuchi T, Miki H, Hori A, Imamura S. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylph enyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorg Med Chem. 2013 Apr 15;21(8):2333-45. doi: 10.1016/j.bmc.2013.01.074. Epub 2013 Feb 13. PubMed PMID: 23498918.
2: Awazu Y, Mizutani A, Nagase Y, Tsuchiya S, Nakamura K, Kakoi Y, Kitahara O, Takeuchi T, Yamasaki S, Miyamoto N, Iwata H, Miki H, Imamura S, Hori A. Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. Cancer Sci. 2013 Apr;104(4):486-94. doi: 10.1111/cas.12101. Epub 2013 Feb 18. PubMed PMID: 23305239.
3: Iwata H, Imamura S, Hori A, Hixon MS, Kimura H, Miki H. Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism. Biochemistry. 2011 Feb 8;50(5):738-51. doi: 10.1021/bi101777f. Epub 2011 Jan 10. PubMed PMID: 21182308.

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